Undecyl formate
CAS No.: 5454-24-0
Cat. No.: VC16217552
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5454-24-0 |
|---|---|
| Molecular Formula | C12H24O2 |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | undecyl formate |
| Standard InChI | InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13/h12H,2-11H2,1H3 |
| Standard InChI Key | OASFNORBKVGDRW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCOC=O |
Introduction
Chemical Identity and Structural Characteristics
Undecyl formate, systematically named undecyl formate, belongs to the class of fatty alcohol esters. Its IUPAC name reflects the esterification of undecanol (C11H23OH) with formic acid (HCOOH). The compound’s canonical SMILES representation is CCCCCCCCCCCOC=O, illustrating the linear undecane chain terminated by a formate group . The InChIKey OASFNORBKVGDRW-UHFFFAOYSA-N uniquely identifies its stereochemical configuration, while the molecular formula confirms its stoichiometry .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.32 g/mol |
| Exact Mass | 200.1776 g/mol |
| Topological Polar Surface Area | 26.30 Ų |
| XLogP | 5.20 |
| Rotatable Bonds | 11 |
The compound’s extended alkyl chain contributes to its hydrophobic nature, as evidenced by its high partition coefficient () . This structural feature also explains its low topological polar surface area (26.30 Ų), which influences solubility and membrane permeability .
Physicochemical Properties
Undecyl formate’s physicochemical profile is critical for its behavior in biological and industrial systems. Key parameters include:
Table 2: Advanced Physicochemical Metrics
| Parameter | Value |
|---|---|
| H-Bond Acceptors | 2 |
| H-Bond Donors | 0 |
| Atomic LogP (AlogP) | 3.69 |
| Subcellular Localization | Mitochondria (53.98% probability) |
Pharmacokinetic and Toxicological Profile
Undecyl formate’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, predicted via admetSAR 2.0, reveal dual pharmacokinetic advantages and risks :
Table 3: Key ADMET Predictions
| Parameter | Value | Probability |
|---|---|---|
| Human Intestinal Absorption | + | 99.71% |
| Blood-Brain Barrier Penetration | + | 92.50% |
| CYP3A4 Inhibition | - | 96.34% |
| P-glycoprotein Inhibition | - | 95.86% |
The compound’s high intestinal absorption and BBB penetration suggest potential neuroactivity, but its inhibition of cytochrome P450 enzymes (CYP3A4: 96.34%, CYP2C9: 91.41%) raises concerns for drug-drug interactions . Notably, it exhibits low carcinogenic risk (65% non-carcinogenic probability) .
Applications and Industrial Relevance
While direct applications of undecyl formate are understudied, its structural analogs are employed as flavoring agents, plasticizers, and surfactant intermediates. Its ester functional group and long alkyl chain make it a candidate for:
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